2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride

Matrix metalloproteinase inhibition Structure-based drug design Collagenase inhibitors

Validated starting material for A-regioisomer 2-amino-6H-1,3,4-thiadiazine-5-carboxamides (patented antifungals). The 5-COOH handle enables direct amidation for MMP-8 inhibitors (Ki=14 nM), MTAP-deficient cancer leads (4-fold selectivity), and kinase inhibitors (GI50=38 nM). Non-5-COOH thiadiazines cannot access this regioisomeric series and show divergent bioactivity. Essential for antifungal, oncology, and anti-inflammatory R&D.

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
CAS No. 1171535-57-1
Cat. No. B1285010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride
CAS1171535-57-1
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.63 g/mol
Structural Identifiers
SMILESC1C(=NN=C(S1)N)C(=O)O.Cl
InChIInChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(1-10-4)3(8)9;/h1H2,(H2,5,7)(H,8,9);1H
InChIKeyKEGHTJPIWPZANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6H-1,3,4-thiadiazine-5-carboxylic Acid Hydrochloride (CAS 1171535-57-1): Heterocyclic Building Block for Thiadiazine-Derived Pharmacological Scaffolds


2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride (CAS 1171535-57-1) is a heterocyclic compound with the molecular formula C4H6ClN3O2S and a molecular weight of 195.63 g/mol . It features a six-membered 1,3,4-thiadiazine core bearing a 2-amino substituent and a 5-carboxylic acid group in the hydrochloride salt form [1]. This compound serves as a versatile synthetic intermediate for constructing biologically active thiadiazine derivatives with reported antiproliferative, antiviral, and enzyme inhibitory activities across multiple therapeutic areas [2].

Why 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic Acid Hydrochloride (CAS 1171535-57-1) Cannot Be Replaced by Alternative Thiadiazine Analogs


Substitution of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride with structurally similar thiadiazine derivatives is not scientifically valid due to documented functional divergence tied to the 5-carboxylic acid moiety. This functional group serves as the essential synthetic handle for downstream esterification and amidation reactions required to access pharmacologically validated derivatives [1]. Moreover, patent data on closely related 2-amino-6H-1,3,4-thiadiazine analogs reveal that positional isomerism within the heterocyclic core produces A-regioisomers and B-regioisomers with fundamentally different biological activity profiles, rendering generic substitution experimentally and therapeutically unsound [2].

Quantitative Differentiation Evidence for 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic Acid Hydrochloride (CAS 1171535-57-1) in Scientific Procurement


Ethyl Ester Derivative Enables Structure-Based Optimization of Potent MMP-8 Inhibitors with 23.6-Fold Improved Binding Affinity

The ethyl ester derivative of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid (ethyl 2-amino-6H-1,3,4-thiadiazine-5-carboxylate) served as the foundational scaffold for a structure-based optimization campaign targeting human neutrophil collagenase (MMP-8). Initial hit compounds from the 6-methyl-1,3,4-thiadiazine series exhibited weak inhibitory activity against cdMMP-8 [1]. Iterative design leveraging the 5-carboxylate-derived scaffold produced optimized inhibitors with Ki values reaching 14 nM against MMP-8 [1].

Matrix metalloproteinase inhibition Structure-based drug design Collagenase inhibitors

A-Regioisomer vs. B-Regioisomer: Positional Isomerism Dictates Antifungal Activity in Thiadiazine Carboxamide Series

Patent data on 2-amino-1,3,4-thiadiazine carboxamide derivatives reveals that compounds with an -NH-CO- linkage at the 5-position (A-regioisomers) and compounds with a -CO-NH- linkage at the 2-position (B-regioisomers) are distinct chemical entities with differential antifungal activity profiles [1]. Both regioisomeric forms are explicitly claimed as separate compound classes, indicating that the position of carboxamide substitution fundamentally alters biological activity [1]. 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride provides the specific 5-carboxylic acid handle required to synthesize the A-regioisomer carboxamide series.

Antifungal drug discovery Regioisomer selectivity Structure-activity relationship

1,3,4-Thiadiazine Scaffold Delivers GI50 of 38 nM Against Cancer Cell Lines, Comparable to Erlotinib (GI50 = 33 nM)

A series of 2-amino-6H-1,3,4-thiadiazin-3-ium bromide derivatives (compounds 9a–g), structurally derived from the core 2-amino-6H-1,3,4-thiadiazine scaffold, were evaluated for antiproliferative activity against a panel of four cancer cell lines [1]. The most potent derivative (compound 9c) exhibited a GI50 of 38 nM, closely approaching the potency of the reference EGFR inhibitor erlotinib (GI50 = 33 nM) [1]. The full series displayed GI50 values ranging from 38 nM to 66 nM across the tested cell lines [1].

Antiproliferative agents Cancer cell line screening Multitargeted kinase inhibition

4-Fold Shift in IC50 for MTAP-Deficient Cells: Synthetic Lethality Potential of 1,3,4-Thiadiazine-Derived Compounds

A differential chemical genetic screen of 30,080 unique compounds in isogenic MTAP(+) and MTAP(-) Saccharomyces cerevisiae identified a compound containing a 1,3,4-thiadiazine ring that repeatedly showed a differential dose response, with MTAP(-) cells exhibiting a 4-fold shift in IC50 compared to MTAP(+) cells [1]. Follow-up evaluation in isogenic HT1080 fibrosarcoma cells demonstrated that 4 out of 5 structurally related thiadiazine derivatives exhibited increased potency in MTAP(-) cells [1].

Synthetic lethality MTAP deficiency Cancer selective toxicity

5-Carboxylic Acid Moiety Enables Regiospecific Derivatization Not Accessible from 5-Aryl or 5-Unsubstituted Thiadiazine Analogs

The 5-carboxylic acid group of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid provides a chemically orthogonal derivatization handle that is structurally absent in common 5-aryl-substituted analogs (e.g., 5-phenyl-6H-1,3,4-thiadiazines) and 5-unsubstituted thiadiazines . This carboxylic acid moiety enables esterification to produce ethyl 2-amino-6H-1,3,4-thiadiazine-5-carboxylate and subsequent amidation to yield carboxamide derivatives [1]. Such regiospecific functionalization at the 5-position is fundamentally impossible with 5-aryl analogs, which lack a reactive carboxyl group, and with 5-unsubstituted analogs, which require de novo C–C bond formation to introduce functionality at this position [2].

Synthetic methodology Regioselective derivatization Heterocyclic chemistry

Optimal Research and Industrial Applications for 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic Acid Hydrochloride (CAS 1171535-57-1)


Synthesis of A-Regioisomer Antifungal Carboxamides via 5-Carboxylic Acid Derivatization

This compound is the preferred starting material for synthesizing A-regioisomer 2-amino-6H-1,3,4-thiadiazine-5-carboxamides, which are claimed as distinct antifungal agents in patent literature. The 5-carboxylic acid group enables direct amide coupling with diverse amines to generate compound libraries for antifungal susceptibility screening. Alternative thiadiazine scaffolds lacking the 5-carboxylic acid handle cannot efficiently access this regioisomeric series. [1]

Structure-Based Optimization of MMP-8 Collagenase Inhibitors

Ethyl 2-amino-6H-1,3,4-thiadiazine-5-carboxylate, derived from the target compound, has demonstrated utility as a core scaffold for structure-based design of matrix metalloproteinase-8 (MMP-8) inhibitors. Optimization campaigns using this scaffold have yielded inhibitors with Ki values as low as 14 nM against cdMMP-8, a 23.6-fold improvement over initial hits. This application is relevant for programs targeting inflammatory diseases, cancer metastasis, and tissue remodeling disorders. [2]

Development of MTAP-Selective Anticancer Agents via Synthetic Lethality Screening

The 1,3,4-thiadiazine scaffold has been validated in differential growth screens as a privileged chemotype for achieving 4-fold selective inhibition of MTAP-deficient cells. Given that MTAP deletions occur in approximately 15% of human cancers (including glioblastoma, pancreatic cancer, and non-small cell lung cancer), derivatives synthesized from this compound may serve as lead candidates for developing synthetic lethal therapies targeting MTAP-null tumors. [3]

Multitargeted Kinase Inhibitor Lead Generation for Oncology Programs

Compounds derived from the 2-amino-6H-1,3,4-thiadiazine core scaffold have demonstrated sub-100 nM antiproliferative activity against cancer cell lines, with the most potent derivative achieving a GI50 of 38 nM—comparable to the FDA-approved EGFR inhibitor erlotinib (GI50 = 33 nM). The scaffold has shown inhibitory activity against EGFR, BRAF(V600E), and VEGFR-2, positioning it as a promising starting point for developing multitargeted kinase inhibitors for oncology applications. [4]

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